Cloruros de arilo
Aryl chlorides, also known as substituted phenyl chlorides, are a class of organic compounds characterized by the presence of one or more chlorine atoms directly attached to an aromatic ring. These compounds play a pivotal role in various synthetic procedures due to their reactivity and versatility. Aryl chlorides can be prepared through halogenation of aromatic compounds using chlorine gas under appropriate conditions such as UV light or iron chloride catalysts.
The primary application of aryl chlorides lies in organic synthesis, where they serve as precursors for the formation of a wide range of functionalized aromatic derivatives via substitution reactions. They are also utilized in the preparation of various pharmaceutical intermediates and agrochemicals due to their ease of transformation into more complex molecules through further synthetic steps.
Safety considerations are paramount when handling aryl chlorides, given their reactive nature. Proper protective measures should be taken to prevent accidental exposure or inhalation, as chlorine is highly toxic. Furthermore, the disposal of aryl chloride-containing waste products must comply with environmental regulations to mitigate potential ecological impacts.

Estructura | Nombre químico | CAS | MF |
---|---|---|---|
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1-(6-Chloroisoquinolin-2(1H)-yl)ethan-1-one | 73261-84-4 | C11H10ClNO |
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5-Chloro-3-ethylbenzo[c]isoxazole | 50735-12-1 | C9H8ClNO |
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3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ol | 1451184-45-4 | C7H9ClN2O |
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1-Benzyl-5-chloro-3-vinyl-1H-pyrazole | 1218938-55-6 | C12H11ClN2 |
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2-4-chloro-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-ylacetohydrazide | 1004643-39-3 | C9H11ClF2N4O |
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1-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-one | 1001465-98-0 | C8H11ClN2O |
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5-chloro-3-methyl-1-(2-propen-1-yl)-1H-Pyrazol-4-amine | 882532-15-2 | C7H10ClN3 |
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5-(bromomethyl)-4-chloro-1-methyl-1H-Imidazole | 1256561-96-2 | C5H6BrClN2 |
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3-chloro-4-methyl-1H-Pyrazole | 134589-56-3 | C4H5ClN2 |
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4-chloro-1,3-dimethylimidazol-1-ium;bromide | 7468-62-4 | C5H8BrClN2 |
Literatura relevante
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1. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Roland C. Turnell-Ritson,Joshua S. Sapsford,Robert T. Cooper,Stella S. Lee,Tamás Földes,Patricia A. Hunt,Imre Pápai,Andrew E. Ashley Chem. Sci., 2018,9, 8716-8722
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